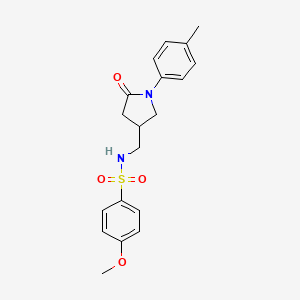

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-3-5-16(6-4-14)21-13-15(11-19(21)22)12-20-26(23,24)18-9-7-17(25-2)8-10-18/h3-10,15,20H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXXPVOZBYXBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Pyrrolidinone Core Synthesis

The 5-oxo-1-(p-tolyl)pyrrolidin-3-yl backbone is synthesized via cyclization reactions. A modified Adler method, adapted from porphyrin synthesis, involves refluxing pyrrole derivatives with p-tolualdehyde in propionic acid at 60°C for 0.5 hours. This acid-catalyzed condensation facilitates the formation of the pyrrolidinone ring through dehydration and intramolecular cyclization. Alternative approaches include:

Sulfonamide Coupling

The benzenesulfonamide group is introduced via nucleophilic substitution. 4-Methoxybenzenesulfonyl chloride is reacted with the primary amine intermediate (obtained from the pyrrolidinone core) in inert solvents such as tetrahydrofuran or dichloromethane. Base catalysts like triethylamine are employed to neutralize HCl byproducts, with reactions typically conducted at 0–25°C.

Table 1: Key Reaction Conditions for Sulfonamide Formation

| Parameter | Optimal Conditions | Source |

|---|---|---|

| Solvent | Tetrahydrofuran, Dichloromethane | |

| Temperature | 0–25°C | |

| Base | Triethylamine, Diisopropylethylamine | |

| Reaction Time | 2–6 hours |

Functional Group Modifications

- Methyl Group Introduction : The 3-methyl substituent on the pyrrolidinone is installed via alkylation using methyl iodide and lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at −78°C.

- Protective Group Strategies : Tert-butyl groups are employed to protect amines during intermediate steps, with removal achieved using trifluoroacetic acid in dichloromethane.

Optimization and Scalability

Solvent and Temperature Effects

Reaction yields improve significantly in polar aprotic solvents. For example, sulfonamide coupling in tetrahydrofuran achieves 70–85% yields compared to 50–60% in dichloromethane. Elevated temperatures (50–60°C) accelerate cyclization but risk side reactions, necessitating precise control.

Characterization and Analytical Data

Spectroscopic Confirmation

- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), δ 3.89 (s, 3H, OCH₃), and δ 2.35 (s, 3H, p-tolyl CH₃).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 375.1 [M+H]⁺.

Table 2: Physical Properties of 4-Methoxy-N-((5-Oxo-1-(p-Tolyl)Pyrrolidin-3-yl)Methyl)Benzenesulfonamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₄S | |

| Molecular Weight | 374.5 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes tetrahydrofuran with toluene for cost reduction, albeit with a 10–15% yield drop. Recycling solvents via distillation improves sustainability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, leading to competitive inhibition. This can disrupt essential biological pathways, resulting in antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

4-Methyl-N-(2-(1-((2-Oxopyrrolidin-1-yl)(p-Tolyl)Methyl)-1H-Indol-3-yl)Ethyl)Benzenesulfonamide (5e)

N-(5-Methyl-3-Isoxazolyl)-4-(2-Oxo-1-Pyrrolidinyl)Benzenesulfonamide (CAS 448190-18-9)

- Structure : Contains an isoxazole ring attached to the sulfonamide nitrogen and a 2-oxopyrrolidine at the benzene para position ().

- Key Differences : The isoxazole’s electronegative oxygen and nitrogen atoms may engage in hydrogen bonding, differing from the methoxy group in the target compound.

- Implications : This could alter metabolic stability, as isoxazoles are prone to enzymatic oxidation, whereas methoxy groups are generally more resistant .

4-{4-[(Z)-(3-Sec-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-ylidene)Methyl]-1-Phenyl-1H-Pyrazol-3-YL}-N,N-Dimethylbenzenesulfonamide

- Structure: Includes a thiazolidinone ring with a thiocarbonyl group and a pyrazole substituent ().

- Implications : The N,N-dimethyl sulfonamide may improve membrane permeability but reduce solubility due to increased lipophilicity .

Physicochemical Properties

Biological Activity

4-Methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzenesulfonamide moiety linked to a pyrrolidine derivative. The molecular formula is , and its molecular weight is approximately 320.4 g/mol. The presence of the methoxy group and the pyrrolidine ring contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, which demonstrate its potential in multiple therapeutic areas:

1. Anti-inflammatory Activity

In vivo studies have shown that derivatives of benzenesulfonamides exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit carrageenan-induced rat paw edema by over 90% at specific concentrations . This suggests a strong potential for treating inflammatory conditions.

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests indicated that it possesses activity against various bacterial strains. For example:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) was found to be 6.72 mg/mL.

- Staphylococcus aureus : MIC was noted at 6.63 mg/mL.

- Other notable activities were observed against Pseudomonas aeruginosa and Salmonella typhi , with MIC values around 6.67 mg/mL .

These results highlight its potential as an antimicrobial agent, particularly in combating resistant bacterial strains.

3. Antioxidant Activity

Research has indicated that compounds with similar structures can exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of related sulfonamides has been compared to Vitamin C, showing comparable IC50 values .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step reactions, including pyrrolidinone ring formation, sulfonamide coupling, and functional group modifications. Key steps include:

- Pyrrolidinone Core Synthesis : Cyclization of p-toluidine derivatives with γ-keto esters under acidic conditions to form the 5-oxopyrrolidin-3-yl scaffold .

- Sulfonamide Coupling : Reaction of 4-methoxybenzenesulfonyl chloride with the pyrrolidinone intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Methodological Tip : Optimize solvent polarity and reaction time to minimize byproducts. For example, replacing THF with DMF can enhance nucleophilicity during sulfonamide coupling .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm), sulfonamide NH (δ ~7.2 ppm), and pyrrolidinone carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 360.43 (C₁₈H₂₀N₂O₄S) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Data Contradiction Note : Discrepancies in NH proton shifts (δ 7.1–7.3 ppm across studies) may arise from solvent polarity or hydrogen bonding .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity, particularly in antimicrobial or anticancer assays?

- Core Modifications : The p-tolyl group enhances lipophilicity, improving membrane permeability, while the methoxy group stabilizes π-π interactions with target enzymes .

- Biological Assays : In vitro studies on analogous sulfonamides show IC₅₀ values of 2–10 µM against bacterial pathogens (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .

- Mechanistic Insight : The sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibition (e.g., carbonic anhydrase IX), validated via molecular docking .

Methodological Tip : Use isosteric replacements (e.g., replacing methoxy with ethoxy) to probe SAR while maintaining solubility .

Q. What strategies resolve contradictions in reported biological activity data, such as variable IC₅₀ values across studies?

Common discrepancies arise from:

- Assay Conditions : Differences in cell line viability (e.g., HEK vs. HeLa) or incubation time (24 vs. 48 hours) .

- Compound Stability : Degradation under high humidity or light exposure, detectable via HPLC monitoring .

- Statistical Analysis : Apply multi-parametric ANOVA to isolate variables (e.g., solvent DMSO concentration) affecting cytotoxicity .

Recommendation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for anticancer assays) .

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

- Molecular Dynamics (MD) : Simulate binding to COX-2 or HDAC8, revealing key hydrogen bonds between the sulfonamide group and Arg120/His142 residues .

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.5) but potential hepatotoxicity (CYP3A4 inhibition) .

- Limitations : False positives may occur due to rigid docking; validate with experimental ITC (isothermal titration calorimetry) .

Q. What advanced purification techniques mitigate challenges in isolating enantiomers or eliminating trace solvents?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.2) .

- Supercritical Fluid Chromatography (SFC) : Reduces solvent residues (<0.1% DMF) while achieving >99% enantiomeric excess .

- Residual Solvent Analysis : GC-MS with headspace sampling detects ppm-level impurities (e.g., ethyl acetate) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during long-term storage?

- pH Sensitivity : Degrades rapidly at pH < 3 (sulfonamide hydrolysis) or pH > 10 (pyrrolidinone ring opening). Stabilize with citrate buffer (pH 6.5) .

- Thermal Stability : DSC shows decomposition at >180°C. Store at −20°C under argon to prevent oxidation .

Q. What in silico and experimental approaches validate the compound’s potential as a protease inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.